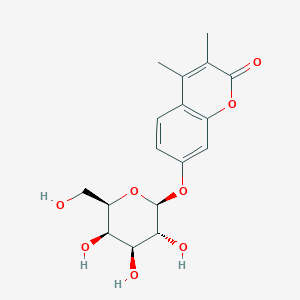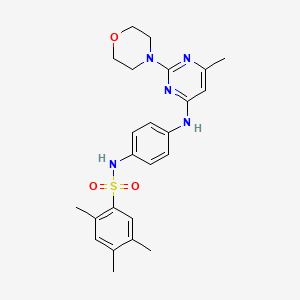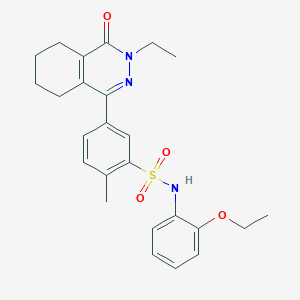
3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside: is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The beta-D-galactopyranoside moiety is attached to the chromen-2-one core, making it a glycoside. This compound is of interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a beta-keto ester in the presence of an acid catalyst.
Introduction of Methyl Groups: The 3,4-dimethyl substitution on the chromen-2-one core can be achieved through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Glycosylation: The final step involves the glycosylation of the chromen-2-one core with beta-D-galactopyranosyl donors. This can be achieved using glycosylation reagents such as trichloroacetimidates or thioglycosides in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The chromen-2-one core can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the chromen-2-one core can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: The methyl groups on the chromen-2-one core can undergo substitution reactions with electrophiles or nucleophiles. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Derivatives: The compound can be used as a starting material for the synthesis of novel chromen-2-one derivatives with potential biological activities.
Biology:
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes such as glycosidases due to the presence of the beta-D-galactopyranoside moiety.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or photostability.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The beta-D-galactopyranoside moiety can interact with glycosidase enzymes, leading to inhibition of their activity. The chromen-2-one core can interact with various cellular targets, including enzymes and receptors, leading to modulation of cellular processes such as inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- 2-oxo-2H-chromen-7-yl beta-D-glucopyranoside
- 4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
- 2-oxo-2H-chromen-7-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
Comparison:
- Structural Differences: The presence of different sugar moieties (e.g., beta-D-galactopyranoside vs. beta-D-glucopyranoside) can lead to differences in biological activity and specificity.
- Biological Activity: The specific substitution pattern on the chromen-2-one core (e.g., 3,4-dimethyl vs. 4-methyl) can influence the compound’s interaction with molecular targets and its overall biological activity.
- Applications: While similar compounds may share some applications, the unique combination of the chromen-2-one core and the beta-D-galactopyranoside moiety in 3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside can lead to distinct applications in research and industry.
Eigenschaften
Molekularformel |
C17H20O8 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
3,4-dimethyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C17H20O8/c1-7-8(2)16(22)24-11-5-9(3-4-10(7)11)23-17-15(21)14(20)13(19)12(6-18)25-17/h3-5,12-15,17-21H,6H2,1-2H3/t12-,13+,14+,15-,17-/m1/s1 |
InChI-Schlüssel |
PBKOPTJDPFQPKU-RUCLQGLUSA-N |
Isomerische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11300419.png)
![7-[3-(dimethylamino)propyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11300420.png)
![7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11300428.png)
![Ethyl 3-({[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11300436.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B11300451.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11300452.png)
![N-(4-bromophenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11300459.png)
![N-[4-(diethylamino)benzyl]-4-ethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11300465.png)
![N-(4-fluorobenzyl)-N-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11300466.png)
![N-cyclohexyl-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11300467.png)

![3-benzyl-9-(4-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300497.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11300508.png)
